molecular formula C21H19ClN4OS2 B2511695 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide CAS No. 671200-10-5

3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide

Cat. No.: B2511695
CAS No.: 671200-10-5
M. Wt: 442.98
InChI Key: FBZWRKZONPDDMM-UHFFFAOYSA-N
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Description

The compound “3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole and a thiazole ring . These types of structures are often found in pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole and thiazole rings are planar, aromatic, and capable of participating in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds structurally related to 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide focuses on their synthesis and structural characterization. For example, derivatives of thiazole and triazole classes have been synthesized and characterized, revealing their structure through single crystal diffraction and showing that these molecules are essentially planar, with specific groups oriented roughly perpendicular to the main molecule plane (Kariuki et al., 2021).

Pharmacological Properties

A novel potential antifungal compound of the 1,2,4-triazole class has been synthesized, highlighting the importance of these structures in developing new pharmacologically relevant compounds. The solubility and thermodynamic parameters of such compounds have been determined, providing insight into their potential biological applications and adsorption characteristics (Volkova et al., 2020).

Anticancer Activity

Compounds incorporating the thiazole moiety, similar to the core structure of this compound, have been synthesized and evaluated as potent anticancer agents. These studies suggest the significant potential of these compounds in cancer treatment due to their structure-activity relationships (Gomha et al., 2017).

Antimicrobial and Antifungal Agents

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the broad application of these compounds in addressing microbial and fungal infections. Their chemical structures, established by elemental analysis and spectral techniques, have shown moderate activity against several bacterial and fungal strains (Sah et al., 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the presence of the 1,2,4-triazole and thiazole rings, it could have potential applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it affects the expression of various genes involved in metabolic and regulatory pathways, thereby impacting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, inhibiting or activating their function. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. This compound exhibits stability under various conditions, but it can degrade over extended periods, leading to changes in its biological activity . Long-term studies have shown that it can have sustained effects on cellular function, including alterations in cell growth and metabolism . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of various metabolites . For instance, it has been shown to inhibit enzymes involved in the biosynthesis of certain amino acids, leading to changes in their levels within the cell . Understanding these metabolic pathways is essential for elucidating the biological effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells, where it accumulates in specific compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, by targeting signals and post-translational modifications . These localizations are essential for its interaction with specific biomolecules and for exerting its biological effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS2/c22-17-8-6-16(7-9-17)18-14-29-21-25-24-20(26(18)21)28-13-11-19(27)23-12-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWRKZONPDDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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